5-Norbornene-2-endo,3-exo-dicarboxylic acid 5-Norbornene-2-endo,3-exo-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1200-88-0
VCID: VC20944269
InChI: InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1
SMILES: C1C2C=CC1C(C2C(=O)O)C(=O)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

5-Norbornene-2-endo,3-exo-dicarboxylic acid

CAS No.: 1200-88-0

Cat. No.: VC20944269

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

5-Norbornene-2-endo,3-exo-dicarboxylic acid - 1200-88-0

Specification

CAS No. 1200-88-0
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Standard InChI InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1
Standard InChI Key NIDNOXCRFUCAKQ-XZBKPIIZSA-N
Isomeric SMILES C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O
SMILES C1C2C=CC1C(C2C(=O)O)C(=O)O
Canonical SMILES C1C2C=CC1C(C2C(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O4 and a molecular weight of 182.176 . It features a norbornene core (bicyclo[2.2.1]hept-5-ene) with two carboxylic acid groups attached at the 2 and 3 positions in an endo and exo configuration, respectively. This specific stereochemical arrangement distinguishes it from its isomers and contributes significantly to its unique chemical behavior.

Identification Parameters

The compound is registered with several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number1200-88-0
Molecular FormulaC9H10O4
Molecular Weight182.176
European Community (EC) Number625-463-1
UNII59ON9SNC4T, 464GIL849I
Nikkaji NumberJ740.992C
HS Code2917209090
Table 1: Key identification parameters of 5-Norbornene-2-endo,3-exo-dicarboxylic acid .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature:

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (2-endo,3-exo)-

  • 2-Norbornene-5,6-trans-dicarboxylic acid

  • endo-exo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

  • trans-1,4-Endomethylene-D5-cyclohexene-2,3-dicarboxylic acid

  • trans-5-Norbornene-2,3-dicarboxylic acid

  • trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Synthesis and Preparation Methods

The compound can be synthesized through various routes, with the Diels-Alder reaction being the predominant approach. This section examines the primary synthetic pathways and factors influencing stereochemical outcomes.

Diels-Alder Reaction

A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid. The stereochemistry of the product is highly dependent on reaction conditions, including temperature, solvent polarity, and catalyst selection.

Stereochemical Control in Synthesis

The ratio of endo/exo isomers represents a critical parameter in the synthesis of norbornene derivatives. While the endo pathway typically exhibits a lower energy barrier in Diels-Alder reactions, the exo-isomer demonstrates greater structural stability . Recent advances in microreactor technology have enabled improved control over stereochemical outcomes.
A study on the related anhydride form reported achieving an exo/endo ratio of up to 1.19:1 with almost 100% conversion and 98% selectivity using a continuous-flow microreactor operating at 260°C and 4 MPa . This represents a significant advancement in stereochemical control, as traditional methods typically yield predominantly endo products.

Factors Influencing Stereoselectivity

Several key factors influence the stereochemical outcome of these synthesis reactions:

FactorEffect on Stereoselectivity
TemperatureHigher temperatures tend to favor exo isomer formation
Solvent PolarityPolar solvents can influence the endo/exo ratio
PressureBoth excessive and insufficient pressure can reduce selectivity
Residence TimeProlonged reaction times may decrease selectivity
Catalyst ChoiceCan significantly alter stereochemical outcomes
Table 2: Factors influencing stereoselectivity in the synthesis of norbornene derivatives .

Chemical Reactivity

The reactivity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid is governed by both its bicyclic structure and the presence of two carboxylic acid groups in specific stereochemical orientations.

Ring-Opening Metathesis Polymerization (ROMP)

The norbornene core participates in ROMP using Grubbs catalysts, forming polymers with controlled molecular weights. The exo configuration enhances reactivity due to reduced steric hindrance, leading to polymers with distinctive properties including high thermal stability with decomposition temperatures exceeding 300°C.

Functionalization of Carboxylic Groups

The carboxylic acid groups are amenable to various derivatization reactions:

Amidation Reactions

Reaction with amines (e.g., hydroxylamine) leads to the formation of imides while maintaining the original stereochemistry. This reactivity is particularly valuable for creating functionalized derivatives for specific applications.

Anhydride Formation

Dehydration of the compound yields 5-norbornene-2,3-dicarboxylic anhydride, an important precursor for epoxy resins and other materials. The conversion to anhydride represents a significant pathway for further functionalization.

Oxidation and Reduction Reactions

Under strong oxidizing conditions (e.g., KMnO4), the compound can form anhydrides or ketones. Reduction with LiAlH4 can convert the carboxylic acid groups to primary alcohols, though accessibility may be limited by the bicyclic structure.

Thiol-Ene Click Chemistry

The strained double bond in the norbornene structure undergoes radical-mediated thiol-ene reactions, enabling crosslinking in polymer networks. This reactivity is particularly valuable in materials science applications.

Comparative Reactivity of Isomers

The stereochemistry of norbornene dicarboxylic acids significantly influences their reactivity patterns. The exo and endo configurations display distinctive behaviors in various reaction types:

Reaction Typeendo Isomer Reactivityexo Isomer Reactivity
ROMPModerateHigh
HydrolysisSlowerFaster
Thiol-EneComparableComparable
Table 3: Comparative reactivity of norbornene dicarboxylic acid isomers in selected reactions.
This differential reactivity has important implications for synthetic planning and the selection of appropriate isomers for specific applications.

Biological Activity

Research has revealed several interesting biological properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid and its derivatives, with potential implications for medical and pharmaceutical applications.

Anti-Adhesion Properties

Norbornene derivatives have demonstrated significant anti-adhesion properties against fungal pathogens, particularly Candida albicans. Studies on glycosides based on norbornene scaffolds have shown that certain compounds can inhibit the adhesion of C. albicans to buccal epithelial cells.
Specifically, cis-endo-norbornene derivatives have demonstrated up to 65% inhibition of yeast adherence at a concentration of 138 μM, outperforming other tested compounds. This inhibition capacity varies significantly based on structural features:

Compound TypeInhibition (%)Concentration (μM)
Divalent cis-norbornene65138
Divalent trans-norbornene46138
Monovalent derivatives17-43138
Table 4: Anti-adhesion properties of norbornene derivatives against Candida albicans.

Receptor Binding and Pharmacological Activity

5-Norbornene derivatives have been investigated for their interactions with serotonin receptors. Compounds derived from 5-norbornene-2-carboxamide have shown affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. Many of these compounds act as agonists for the 5-HT1A receptor with potencies in the submicromolar range:

Compound NameEC50 (nM)Receptor Type
Norbo-41815-HT1A
Norbo-81945-HT1A
Norbo-101655-HT1A
Table 5: Serotonin receptor binding affinities of selected norbornene derivatives.
These findings suggest potential applications in the development of novel pharmaceutical compounds targeting serotonergic systems.

Analytical Characterization

Verification of the structure and purity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid requires specific analytical methodologies that can distinguish between isomeric forms.

Spectroscopic Analysis

Several spectroscopic techniques are employed for structural confirmation:

  • Melting Point Analysis: The expected range is 173–181°C

  • IR Spectroscopy: Identifies characteristic carbonyl stretches (C=O) at approximately 1770–1790 cm−1

  • NMR Spectroscopy: Critical for confirming endo/exo stereochemistry through coupling constants and ring proton shifts

Chromatographic Methods

High-performance liquid chromatography (HPLC) with polar stationary phases is effective for resolving isomer mixtures and determining purity. This represents a crucial step in quality control for both research and industrial applications.

Physicochemical Properties

The compound has specific physicochemical characteristics that influence its behavior in various applications:

  • pKa: Predicted to be approximately 3.91 for the carboxylic acid protons

  • Solubility: Limited water solubility, but soluble in various organic solvents

Applications

The unique structure and reactivity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid contribute to its diverse applications across multiple fields.

Chemical Synthesis

The compound serves as a valuable building block for the synthesis of polymers, dendrimers, and other complex molecules. Its defined stereochemistry provides predictable reaction pathways for creating structurally precise products.

Materials Science

In materials science, the compound contributes to the development of high-performance materials, including:

  • Specialized polyamides and polyesters

  • Thermally stable polymers

  • Photoresist materials

  • Cross-linked polymer networks

Medicinal Chemistry

Research into the compound's potential medicinal applications includes:

  • Drug delivery systems

  • Pharmaceutical precursors

  • Development of compounds with anti-adhesion properties

  • Creation of serotonergic ligands

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